
3-Cyclopropyl-2,3-dimethylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-2,3-dimethylbutan-1-ol is a chemical compound that belongs to the class of alcohols. It is also known as CPDMB and has a molecular formula of C9H18O. CPDMB is a colorless liquid with a mild odor and is used in various scientific research applications.
Mechanism of Action
The mechanism of action of CPDMB is not fully understood. However, studies have shown that it may act as an inhibitor of certain enzymes and receptors involved in various cellular processes. CPDMB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to bind to the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
CPDMB has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties by inhibiting the production of prostaglandins, which are involved in the inflammatory response. CPDMB has also been found to have antitumor properties by inducing apoptosis, a process of programmed cell death, in cancer cells. Additionally, CPDMB has been found to have anxiolytic and sedative effects by binding to the GABA receptor.
Advantages and Limitations for Lab Experiments
One of the advantages of using CPDMB in lab experiments is its potential therapeutic properties. CPDMB has been found to have various pharmacological effects, which make it a promising compound for drug discovery. However, one of the limitations of using CPDMB is its potential toxicity. Studies have shown that high doses of CPDMB can cause liver damage and other adverse effects.
Future Directions
There are several future directions for the research of CPDMB. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of cancer and inflammation. Another direction is to explore its potential as a starting material for the synthesis of other compounds with therapeutic properties. Additionally, more research is needed to understand the mechanism of action of CPDMB and its potential toxicity.
Synthesis Methods
The synthesis of CPDMB involves the reaction of cyclopropylmethyl bromide with 2,3-dimethylbutan-1-ol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the resulting product is purified by distillation. The yield of the synthesis is usually around 70%.
Scientific Research Applications
CPDMB has been used in various scientific research applications, including medicinal chemistry, drug discovery, and pharmacology. It has been found to have potential therapeutic effects on cancer, inflammation, and neurological disorders. CPDMB has also been used as a starting material for the synthesis of other compounds with potential therapeutic properties.
properties
IUPAC Name |
3-cyclopropyl-2,3-dimethylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7(6-10)9(2,3)8-4-5-8/h7-8,10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDVCYKRBTWSLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-2,3-dimethylbutan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

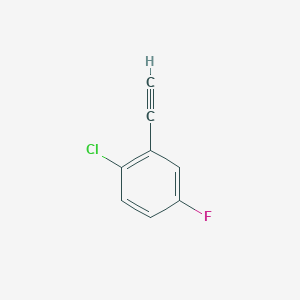
![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/no-structure.png)
![(3S,4R)-1-(tert-butoxycarbonyl)-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-3-carboxylic acid](/img/structure/B2908148.png)
![5-(Furan-2-yl(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2908150.png)
![2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2908151.png)
![3-[(2S)-Oxolan-2-yl]propan-1-amine;hydrochloride](/img/structure/B2908152.png)
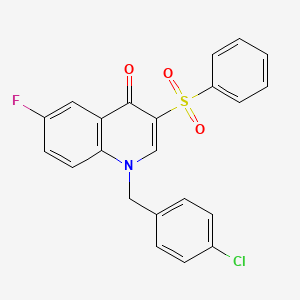
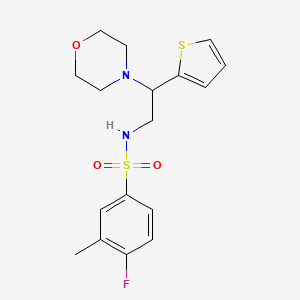
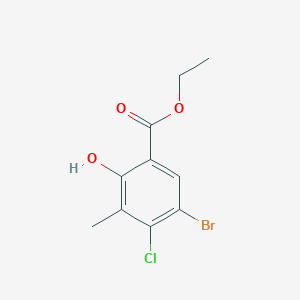
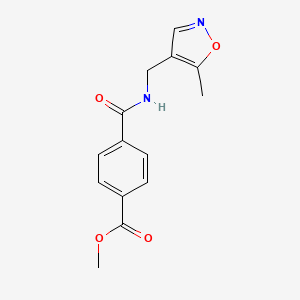
![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2908164.png)
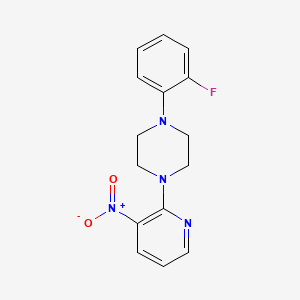
![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2908167.png)
